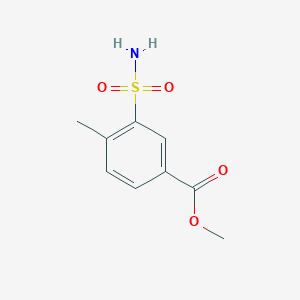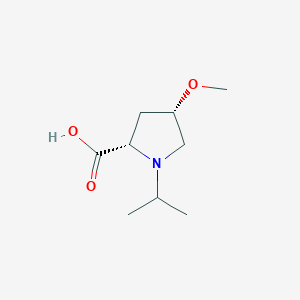
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is a potent agonist for kainate receptors and is highly selective . It has a molecular formula of C6H12ClNO4 and a molecular weight of 197.62 .
Molecular Structure Analysis
The molecular formula of “(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is C6H11NO4.ClH . For a related compound, “(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride”, the molecular formula is C5H10ClNO3 .
Wissenschaftliche Forschungsanwendungen
Conformational Analyses in Different Environments
- The conformational analyses of related compounds, like 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, have been studied through X-ray diffraction. These studies provide insights into the structural properties of similar compounds in various environments, which could be relevant for (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Nitek et al., 2020).
Generation of Structurally Diverse Libraries
- Research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, demonstrates its use as a starting material in alkylation and ring closure reactions. This type of research shows potential for creating a diverse library of compounds, which could include derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Roman, 2013).
Synthesis and Biochemical Study
- Studies on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related, include synthesis, NMR spectroscopy, and X-ray diffraction. This research can inform the synthesis and structural analysis of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride and its derivatives (Burgos et al., 1992).
Extraction Studies
- The extraction of pyridine-3-carboxylic acid using various methods provides insights into the extraction processes of similar compounds. This information could be valuable for the extraction and purification of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Kumar & Babu, 2009).
Identification and Derivatization
- Studies on the identification and derivatization of selected cathinones provide methods for analyzing and modifying compounds. This research can be applied to modify and identify derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride for various applications (Nycz et al., 2016).
Synthesis of Pyridine Derivatives
- The synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid can inform the synthesis and application of structurally similar compounds like (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Patel et al., 2011).
Esterification of Carboxylic Acids
- Research on the esterification of carboxylic acids by alcohols with 2-chloro-1,3,5-trinitrobenzene as a condensing agent shows potential methods for chemical modifications of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Takimoto et al., 1981).
Lanthanide-based Coordination Polymers
- The synthesis of lanthanide-based coordination polymers assembled from derivatives of carboxylic acids can provide insights into the potential coordination chemistry of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride and its derivatives (Sivakumar et al., 2011).
Synthesis of Nitromethylene Derivatives
- The synthesis of nitromethylene derivatives using alpha-nitro ketone intermediates demonstrates the versatility of similar compounds in synthesis. This could be applicable in creating derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Zhang et al., 2004).
Eigenschaften
IUPAC Name |
(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODGYPHEFGGDC-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)


![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)
![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)